molecular formula C9H18F2N2 B1456297 4-(4,4-Difluoro-piperidin-1-yl)-butylamine CAS No. 1416352-16-3

4-(4,4-Difluoro-piperidin-1-yl)-butylamine

Cat. No.: B1456297
CAS No.: 1416352-16-3
M. Wt: 192.25 g/mol
InChI Key: SLFHCDIAYMEENA-UHFFFAOYSA-N
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Description

4-(4,4-Difluoro-piperidin-1-yl)-butylamine is an organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and a butylamine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine typically involves the following steps:

    Formation of 4,4-Difluoropiperidine: This can be achieved by the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Alkylation: The 4,4-Difluoropiperidine is then subjected to alkylation with a suitable butylamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoro-piperidin-1-yl)-butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted piperidines, nitroso or nitro derivatives, and secondary or tertiary amines.

Scientific Research Applications

4-(4,4-Difluoro-piperidin-1-yl)-butylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The piperidine ring provides structural stability, while the butylamine chain allows for modifications to improve pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-1-methylpiperidine
  • 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile
  • 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile

Uniqueness

4-(4,4-Difluoro-piperidin-1-yl)-butylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamine chain differentiates it from other fluorinated piperidines, providing additional functionalization opportunities for various applications.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHCDIAYMEENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285833
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416352-16-3
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416352-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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